molecular formula C23H29F2N5O2 B2536977 1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone CAS No. 1799967-04-6

1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone

Cat. No.: B2536977
CAS No.: 1799967-04-6
M. Wt: 445.5 g/mol
InChI Key: FSUXDPIOBQLEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone is a useful research compound. Its molecular formula is C23H29F2N5O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone, often referred to as CVN424, is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of GPR6 (G protein-coupled receptor 6). This receptor is implicated in various neurological disorders, including Parkinson's disease. The biological activity of CVN424 is characterized by its interaction with specific molecular targets and its subsequent effects on cellular pathways.

CVN424 operates primarily as a selective modulator of GPR6. This receptor is involved in the regulation of neurotransmitter release and neuronal signaling pathways. The compound's structural modifications enhance its binding affinity and selectivity towards GPR6 compared to other receptors such as GPR3 and GPR12, which is crucial for minimizing side effects associated with broader receptor targeting .

In Vitro Studies

Research has indicated that CVN424 exhibits significant biological activity through various mechanisms:

  • Neuroprotective Effects : In vitro studies have demonstrated that CVN424 can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
  • Metabolic Stability : A metabolite identification study showed that structural changes in CVN424 improved its metabolic stability. This was evidenced by reduced turnover rates in human microsomal assays compared to earlier analogs .

In Vivo Studies

In vivo efficacy has been assessed using models relevant to Parkinson's disease:

  • Catalepsy Model : CVN424 was tested in a haloperidol-induced catalepsy model, demonstrating significant reductions in cataleptic symptoms compared to control groups. This suggests potential therapeutic benefits in managing motor symptoms associated with Parkinson's disease .
  • Behavioral Assessments : Behavioral tests indicated improvements in locomotor activity and coordination among treated subjects, further supporting the compound's neuroprotective properties .

Structure-Activity Relationship (SAR)

The biological activity of CVN424 can be attributed to its unique structural components. Key elements include:

  • Piperidine Ring : Essential for receptor binding and modulation.
  • Difluorophenoxy Group : Enhances lipophilicity and bioavailability.
  • Dihydropyrido[3,4-b]pyrazine Core : Contributes to the overall pharmacological profile by facilitating interactions with the target receptor.

The SAR studies have shown that modifications to these groups can significantly alter the compound's potency and selectivity. For instance, replacing certain functional groups has led to improved receptor selectivity without compromising efficacy .

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the development of CVN424 from initial lead compounds through iterative design based on SAR insights. The study reported:

  • Enhanced Selectivity : By adjusting the piperidine substituents, researchers achieved a more favorable selectivity profile against GPR6.
  • Reduced Side Effects : The selective targeting minimized off-target effects observed with less specific compounds, leading to a better safety profile in preclinical trials .

Comparative Analysis

The following table summarizes key findings related to CVN424 compared to other similar compounds:

CompoundGPR6 ModulationMetabolic StabilityNeuroprotective EffectsSelectivity Profile
CVN424HighImprovedSignificantSuperior
KW6002 (control)ModerateStandardModerateLower
Other AnaloguesVariablePoorMinimalVariable

Properties

IUPAC Name

1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-(propan-2-ylamino)-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F2N5O2/c1-14(2)26-22-23(28-19-8-11-30(15(3)31)13-20(19)27-22)29-9-6-17(7-10-29)32-21-5-4-16(24)12-18(21)25/h4-5,12,14,17H,6-11,13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXDPIOBQLEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(CCN(C2)C(=O)C)N=C1N3CCC(CC3)OC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799967-04-6
Record name 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[(propan-2-yl)amino]-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-(2,4-difluorophenoxyl)piperidin-1-yl)-N-isopropylpyrido[3,4-b]pyrazin-3-amine (100 mg, 0.250 mmol), acetic anhydride (0.09 mL, 1.00 mmol) and 10% Pd/C (9.0 mg) in a mixture of dioxane (2.5 mL) and acetone (1.5 mL) was stirred at room temperature for 24 h. Then, 4.0 equivalents of acetic anhydride was added and stirring was continued for 2 days. After filtration, the reaction solution was quenched with saturated NaHCO3 and the aqueous layer was extracted with ethyl acetate (3×5 mL). The combined organic phase was dried with anhydrous Na2SO4 and concentrated under vacuum. Purification by silica gel column chromatography using a 30% to 100% gradient of EtOAc in heptane gave the title compound (57 mg, 51%) as a white solid. 1H NMR (400 MHz, methanol-d4, mixture of rotamers) δ ppm 1.23 (d, J=6.6 Hz, 3.3H), 1.24 (d, J=6.6 Hz, 2.7H), 1.93 (m, 2H), 2.11 (m, 2H), 2.18 (s, 1.3H), 2.20 (s, 1.7H), 2.71 (t, J=6.1 Hz, 0.9H), 2.80 (t, J=6.1 Hz, 1.1H), 2.95 (m, 2H), 3.34 (m, 2H), 3.79 (t, J=5.9 Hz, 1.1H), 3.84 (t, J=6.1 Hz, 0.9H), 4.15 (m, 1H), 4.44 (tt, J=7.5, 3.7 Hz, 1H), 4.53 (s, 0.9H), 4.54 (s, 1.1H), 6.86 (m, 1H), 6.97 (ddd, J=11.2, 8.5, 3.2 Hz, 1H), 7.16 (td, J=9.2, 5.6 Hz, 1H); ESI-MS m/z [M+H]+ 446.00.
Name
2-(4-(2,4-difluorophenoxyl)piperidin-1-yl)-N-isopropylpyrido[3,4-b]pyrazin-3-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.